molecular formula C26H28N6O3 B11452216 N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-2-phenoxyacetamide

N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-2-phenoxyacetamide

Cat. No.: B11452216
M. Wt: 472.5 g/mol
InChI Key: WMEPFPWIMSYJMY-UHFFFAOYSA-N
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Description

N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-2-phenoxyacetamide is a complex organic compound that features a pyrimidine ring, an indole moiety, and a phenoxyacetamide group

Preparation Methods

Chemical Reactions Analysis

N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-2-phenoxyacetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine and indole rings, using reagents like halides or amines.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The pyrimidine and indole moieties allow it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory responses .

Comparison with Similar Compounds

Similar compounds include other pyrimidine and indole derivatives, such as:

The uniqueness of N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-2-phenoxyacetamide lies in its combination of pyrimidine, indole, and phenoxyacetamide groups, which confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C26H28N6O3

Molecular Weight

472.5 g/mol

IUPAC Name

N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]carbamimidoyl]-2-phenoxyacetamide

InChI

InChI=1S/C26H28N6O3/c1-17-13-18(2)30-26(29-17)32-25(31-24(33)16-35-20-7-5-4-6-8-20)27-12-11-19-15-28-23-10-9-21(34-3)14-22(19)23/h4-10,13-15,28H,11-12,16H2,1-3H3,(H2,27,29,30,31,32,33)

InChI Key

WMEPFPWIMSYJMY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=C2C=C(C=C3)OC)NC(=O)COC4=CC=CC=C4)C

Origin of Product

United States

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